3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O/c20-19(21,22)13-6-7-16-25-26-17(27(16)11-13)10-24-18(28)8-5-12-9-23-15-4-2-1-3-14(12)15/h1-4,9,13,23H,5-8,10-11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJCZBMCOCGCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)CCC3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide , often referred to as a hybrid molecule due to its complex structure combining indole and triazole moieties, has garnered attention for its potential biological activities. This article reviews the biological activities of this compound based on recent research findings, including its effects on various biological targets and mechanisms of action.
Structure and Properties
The compound is characterized by the following structural features:
- Indole moiety : Known for its diverse biological activities.
- Triazole ring : A common feature in many pharmacologically active compounds.
- Trifluoromethyl group : Often enhances the lipophilicity and metabolic stability of compounds.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole-containing compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro assays revealed that it has an IC50 value of approximately 0.43 µM against HCT116 colorectal cancer cells, indicating potent cytotoxicity compared to other known compounds like Melampomagnolide B (IC50 = 4.93 µM) .
- Mechanism of Action : The anticancer activity is believed to involve the induction of apoptosis in cancer cells. The compound appears to increase reactive oxygen species (ROS) levels, leading to mitochondrial membrane potential decline and subsequent apoptotic cell death .
Antiviral Activity
The indole and triazole components are also associated with antiviral properties:
- Inhibition of Viral Replication : Compounds similar in structure have been evaluated for their ability to inhibit viral replication in cell cultures. Research indicates that modifications at specific positions on the triazole ring can enhance antiviral activity significantly .
Case Studies
Several case studies highlight the biological relevance of the compound:
- Study on HCT116 Cells : A derivative was tested against HCT116 cells showing a marked reduction in cell migration and significant apoptosis induction after 48 hours of exposure .
- Antiviral Efficacy : In a comparative study involving various heterocycles, compounds with similar structures exhibited effective inhibition of viral replication at low micromolar concentrations .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
| Biological Activity | Cell Line/Target | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 | 0.43 | Induction of apoptosis via ROS increase |
| Antiviral | Various Viruses | Low micromolar | Inhibition of viral replication |
Q & A
Basic: What synthetic strategies optimize the yield and purity of this compound?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of:
- Reagents : Use of coupling agents like HBTU () and catalysts (e.g., triethylamine) for amide bond formation.
- Reaction Conditions : Temperatures between 80–120°C in solvents such as DMF or DMSO ().
- Purification : Column chromatography (silica gel) or recrystallization (ethanol/DMF mixtures) to isolate the product ().
Yield optimization often requires iterative adjustments to stoichiometry and reaction time, monitored via TLC .
Advanced: How can structural analogs guide Structure-Activity Relationship (SAR) studies?
Methodological Answer:
Comparative SAR analysis involves:
- Designing Analogues : Modifying the indole or triazolo-pyridine moieties (e.g., substituting trifluoromethyl groups or altering ring saturation) to assess biological impacts ().
- Biological Screening : Dose-response assays (IC50/EC50 determination) to quantify potency shifts.
- Data Interpretation : Use statistical tools (e.g., ANOVA) to resolve contradictions between in vitro and in vivo results.
For example, replacing the benzimidazole group with pyridine in analogs reduces target affinity by ~30% () .
Basic: What analytical techniques validate the compound’s structural integrity?
Methodological Answer:
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., indole NH peaks at δ 11.55 ppm) ().
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., ESIMS m/z 392.2) ().
- IR Spectroscopy : Detects functional groups (amide C=O stretch ~1650 cm⁻¹) ().
Purity (>98%) is confirmed via HPLC with UV detection () .
Advanced: What computational approaches predict target binding modes?
Methodological Answer:
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinases) using crystal structures (PDB IDs).
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over time ( ).
- QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl hydrophobicity) with activity trends.
These methods require validation via experimental IC50 measurements and X-ray crystallography .
Basic: What physicochemical properties are critical for in vitro assays?
Methodological Answer:
Key parameters include:
- Solubility : Use DMSO stock solutions (≤10 mM) to avoid precipitation in aqueous buffers ().
- Stability : Assess via LC-MS under assay conditions (pH 7.4, 37°C) to detect degradation products.
- LogP : Experimental determination (e.g., shake-flask method) guides membrane permeability predictions () .
Advanced: How to design metabolic stability studies for this compound?
Methodological Answer:
- In Vitro Models : Incubate with liver microsomes or hepatocytes (human/rat) to identify Phase I/II metabolites ().
- Analytical Workflow : LC-HRMS traces metabolite formation; isotopic labeling (e.g., ¹⁴C) quantifies clearance rates.
- Enzyme Inhibition : CYP450 isoform-specific assays (e.g., CYP3A4) assess drug-drug interaction risks.
Data interpretation requires pharmacokinetic modeling (e.g., non-compartmental analysis) .
Basic: What in vitro assays screen for biological activity?
Methodological Answer:
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase activity using ADP-Glo™) with IC50 determination.
- Cell Viability : MTT or CellTiter-Glo® assays in cancer/primary cell lines ().
- Receptor Binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for affinity measurements.
Dose ranges (1 nM–100 µM) and triplicate replicates ensure reproducibility .
Advanced: How to address discrepancies in cytotoxicity data across cell lines?
Methodological Answer:
- Mechanistic Profiling : Transcriptomics (RNA-seq) or proteomics (LC-MS/MS) identifies cell-type-specific pathways.
- Resistance Studies : CRISPR screens or inhibitor panels (e.g., ABC transporter blockers) pinpoint efflux mechanisms.
- 3D Models : Spheroid or organoid cultures mimic in vivo heterogeneity better than 2D monolayers.
Normalize data to genetic backgrounds (e.g., p53 status) and growth conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
